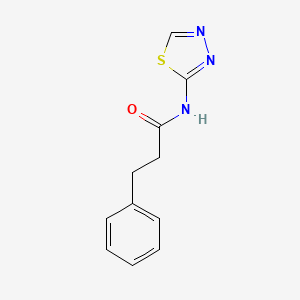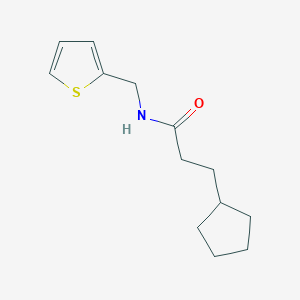![molecular formula C14H18N2O5S B5703045 methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate, commonly known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it is believed to act as an inhibitor of protease enzymes. MPB has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects, including its ability to inhibit protease activity, reduce inflammation, and modulate the immune system. MPB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPB in lab experiments is its high purity and stability. MPB is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using MPB in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on MPB, including its potential use as a therapeutic agent for neurodegenerative disorders, its use as a drug delivery system for cancer therapy, and its potential as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of MPB and its potential toxicity.
Méthodes De Synthèse
MPB is synthesized by the reaction of N-(4-carboxyphenyl)succinimide with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with methyl glycinate hydrochloride to obtain MPB. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.
Applications De Recherche Scientifique
MPB has various scientific research applications, including its use as a fluorescent probe for the detection of protease activity, as a drug delivery system for cancer therapy, and as a potential anti-inflammatory agent. MPB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-21-13(17)10-15-14(18)11-4-6-12(7-5-11)22(19,20)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQNQLIMVJDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)


![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)
![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)